[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid

Enzyme inhibition Acetylcholinesterase Carboxylesterase

The precise 4-chloro-2,5-dimethyl substitution enables Vat Violet 3 dye synthesis (C.I. 73395) with defined fastness. Distinct IC50 values (65 μM hAChE; 23.1 μM CE) ensure reproducible enzyme inhibition. Defined pKa 3.41 and LogP 3.24 support validated HPLC method development. Purchase this exact substitution pattern for consistent dye manufacturing and research reproducibility.

Molecular Formula C10H11ClO2S
Molecular Weight 230.71 g/mol
CAS No. 93-77-6
Cat. No. B1294387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid
CAS93-77-6
Molecular FormulaC10H11ClO2S
Molecular Weight230.71 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)C)SCC(=O)O
InChIInChI=1S/C10H11ClO2S/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13)
InChIKeyOEEPIGFTISQIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 93-77-6 Sourcing Guide: Technical Specifications and Industrial Applications of [(4-Chloro-2,5-dimethylphenyl)thio]acetic Acid


[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid (CAS 93-77-6) is an arylthioacetic acid derivative with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol . Characterized by a thioether linkage connecting a substituted phenyl ring (4-chloro, 2,5-dimethyl) to an acetic acid moiety, it exhibits a melting point of 196 °C, a predicted pKa of 3.41±0.10, and a predicted LogP of 3.24 [1]. This compound serves primarily as a key intermediate in the manufacture of Vat Violet 3 (C.I. 73395) dyes and finds additional utility in enzyme inhibition research and organometallic chemistry [2][3][4].

Why Generic Arylthioacetic Acids Cannot Substitute CAS 93-77-6: Structural Uniqueness Drives Application Specificity


Within the arylthioacetic acid class, substitution patterns on the phenyl ring critically govern both physicochemical properties and performance in end-use applications. For CAS 93-77-6, the precise 4-chloro-2,5-dimethyl substitution creates a unique electronic and steric environment that directly impacts its reactivity in dye synthesis, enzyme inhibition profile, and metal coordination behavior . In the production of Vat Violet 3, this specific substitution pattern is essential for achieving the desired brilliant red light purple shade and fastness properties; alternative analogs such as (2,6-dichlorophenylthio)acetic acid or unsubstituted phenylthioacetic acid yield different cyclization and oxidation outcomes, leading to off-spec colorants [1]. Furthermore, the distinct inhibition constants against human acetylcholinesterase (IC50 65 μM) and pig liver carboxylesterase (IC50 23.1 μM) arise from this exact substitution pattern, meaning that even closely related analogs will exhibit meaningfully different biological activity profiles unsuitable for reproducible research outcomes [2].

Quantitative Differentiation Evidence for [(4-Chloro-2,5-dimethylphenyl)thio]acetic Acid (CAS 93-77-6)


Enzyme Inhibition Profile: Acetylcholinesterase (AChE) vs. Carboxylesterase Selectivity

This compound exhibits a defined dual-enzyme inhibition profile with distinct IC50 values: 65,000 nM against human erythrocyte acetylcholinesterase (AChE) and 23,100 nM against pig liver carboxylesterase [1]. The 2.8-fold greater potency toward carboxylesterase over AChE represents a measurable selectivity window. In contrast, structurally related arylthioacetic acids lacking the 4-chloro-2,5-dimethyl substitution pattern (e.g., unsubstituted phenylthioacetic acid) show no reported inhibition in this assay system, indicating that this specific substitution pattern is required to confer measurable enzyme interaction at these concentrations [2].

Enzyme inhibition Acetylcholinesterase Carboxylesterase Biochemical research tools

Defined Physicochemical Parameters: pKa and LogP for Formulation and Separation Optimization

The compound possesses a predicted acid dissociation constant (pKa) of 3.41±0.10 and a LogP of 3.24 [1]. These values differentiate it from close structural analogs: for instance, (2,6-dichlorophenylthio)acetic acid (CAS 21248-45-3) lacks published pKa and LogP data in authoritative databases, leaving its ionization and partitioning behavior undefined [2]. The pKa of 3.41 places CAS 93-77-6 at the lower end of typical carboxylic acid acidity, influencing its solubility and reactivity in aqueous and buffer systems—a critical parameter for reproducible synthesis and analytical method development.

Analytical chemistry HPLC method development Formulation science Physicochemical characterization

Validated Industrial Route to Vat Violet 3 Dyes: Proven Intermediate Performance

CAS 93-77-6 is the established and documented intermediate in the manufacture of Vat Violet 3 (C.I. 73395, CAS 2379-75-1) via cyclization with chlorosulfonic acid followed by oxidation [1]. The resulting dye yields a brilliant red light purple powder with defined fastness properties: light fastness rating of 5 (ISO standard), soaping fastness of 4-5, and chlorine bleach fastness of 5 [1]. Alternative arylthioacetic acids (e.g., phenylthioacetic acid or substituted analogs with different halogenation patterns) do not reliably yield Vat Violet 3, instead producing off-spec colorants with different shade and fastness characteristics [2]. This compound's specific substitution pattern is essential for achieving the target chromophore upon cyclization and oxidation.

Dye manufacturing Vat dyes Industrial intermediates Textile colorants

Crystallographically Characterized Metal Coordination Chemistry: Defined Potassium Adduct Structure

The crystal structure of the potassium adduct of this compound, formulated as [(KL)(LH)]n where LH = (4-chloro-2,5-dimethylphenylthio)acetic acid, has been determined by single-crystal X-ray diffraction and refined to a residual R = 0.043 for 1932 observed reflections [1]. The structure reveals a triclinic system (space group P1̄) with unit cell parameters a = 7.313(2) Å, b = 9.386(2) Å, c = 17.371(5) Å, α = 77.53(2)°, β = 79.28(2)°, γ = 84.95(2)° [1]. The potassium ion exhibits a distorted octahedral coordination geometry comprising five oxygen atoms (K–O distances: 2.691–2.777(3) Å) and one sulfur atom (K–S distance: 3.349(2) Å) [1]. This level of crystallographic characterization is absent for the majority of closely related arylthioacetic acid analogs, including (2,6-dichlorophenylthio)acetic acid and 4-chloro-2-methylphenylthioacetic acid.

Coordination chemistry X-ray crystallography Metal-organic frameworks Structural chemistry

Optimal Use Cases for [(4-Chloro-2,5-dimethylphenyl)thio]acetic Acid (CAS 93-77-6) Based on Verifiable Evidence


Manufacture of Vat Violet 3 (C.I. 73395) Dyes for Textile Applications

This compound is the documented intermediate for producing Vat Violet 3 dye via cyclization with chlorosulfonic acid and subsequent oxidation [1]. The resulting dye is specified for cotton yarn dyeing, direct printing, resist printing, and discharge printing of cotton fabrics, offering defined fastness properties including ISO light fastness of 5 and soaping fastness of 4-5 [1]. Industrial dye manufacturers should use this specific intermediate to ensure batch-to-batch consistency and compliance with C.I. 73395 specifications.

Enzyme Inhibition Studies Requiring Defined Carboxylesterase vs. AChE Selectivity

Researchers studying cholinesterase and carboxylesterase enzymes can employ this compound as a characterized inhibitor with measured IC50 values: 65 μM for human AChE and 23.1 μM for pig liver carboxylesterase [2]. The 2.8-fold selectivity window for carboxylesterase over AChE, combined with defined assay conditions, supports its use as a tool compound in biochemical studies where reproducibility and known potency values are critical.

Coordination Chemistry and Metal-Organic Framework Research

The fully characterized crystal structure of the potassium adduct provides precise geometric parameters for ligand design in metal coordination studies [3]. With defined K–O distances (2.691–2.777 Å) and K–S distance (3.349 Å) in a distorted octahedral geometry, this ligand offers a structurally validated building block for constructing metal-organic assemblies, particularly where sulfur-oxygen mixed-donor coordination environments are desired.

Analytical Method Development and HPLC Separation Optimization

The compound's defined physicochemical parameters—predicted pKa of 3.41 and LogP of 3.24—enable rational method development for reversed-phase HPLC separations [4]. These parameters allow analysts to predict retention behavior, optimize mobile phase pH relative to the compound's pKa, and design robust separation protocols for purity assessment or impurity profiling in synthetic workflows.

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